molecular formula C28H18N2 B13916764 5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole

5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole

Cat. No.: B13916764
M. Wt: 382.5 g/mol
InChI Key: POUVWEVIZSXIEN-UHFFFAOYSA-N
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Description

5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole: is a polycyclic aromatic compound that combines indole and carbazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the cyclization of naphthyl-substituted indole derivatives under specific conditions .

Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, alkylating agents.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways, such as the JAK/STAT or PI3K/mTOR pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole is unique due to its specific naphthalenyl substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C28H18N2

Molecular Weight

382.5 g/mol

IUPAC Name

5-naphthalen-2-yl-12H-indolo[3,2-c]carbazole

InChI

InChI=1S/C28H18N2/c1-2-8-19-17-20(14-13-18(19)7-1)30-25-12-6-4-10-23(25)27-26(30)16-15-22-21-9-3-5-11-24(21)29-28(22)27/h1-17,29H

InChI Key

POUVWEVIZSXIEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C4=C(C5=CC=CC=C53)C6=C(C=C4)C7=CC=CC=C7N6

Origin of Product

United States

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